Fto-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

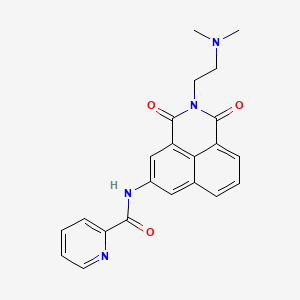

Molecular Formula |

C22H20N4O3 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]pyridine-2-carboxamide |

InChI |

InChI=1S/C22H20N4O3/c1-25(2)10-11-26-21(28)16-7-5-6-14-12-15(13-17(19(14)16)22(26)29)24-20(27)18-8-3-4-9-23-18/h3-9,12-13H,10-11H2,1-2H3,(H,24,27) |

InChI Key |

KNCBJZSKAIQFIS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)C4=CC=CC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

Fto-IN-10: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fto-IN-10 has emerged as a potent small molecule inhibitor of the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on FTO, and its subsequent cellular consequences, including the induction of DNA damage and autophagy in cancer cells. This document synthesizes available quantitative data, outlines key experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to serve as a critical resource for researchers in oncology, epigenetics, and drug discovery.

Introduction

The FTO protein, a member of the AlkB family of dioxygenases, is a key regulator of RNA epigenetics, primarily through its demethylation of m6A residues in mRNA. Dysregulation of FTO has been implicated in a variety of human diseases, including obesity, metabolic disorders, and numerous cancers.[1][2] As such, FTO has become an attractive therapeutic target for the development of small molecule inhibitors. This compound (also referred to as compound 7 in some literature) is a novel 1,8-naphthalimide derivative that has demonstrated potent inhibitory activity against human FTO.[3][4] This guide elucidates the molecular mechanisms by which this compound exerts its anti-tumor effects.

Core Mechanism of Action: FTO Inhibition

This compound functions as a direct inhibitor of the FTO protein. Computational modeling and experimental evidence suggest that this compound binds within the structural domain II binding pocket of FTO.[3][5] This interaction is stabilized by a combination of hydrophobic interactions and hydrogen bonding, effectively blocking the catalytic activity of the enzyme.[3] The inhibition of FTO's demethylase activity leads to an increase in global m6A levels in RNA, which in turn affects the stability, translation, and splicing of target transcripts, ultimately triggering downstream cellular events.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro FTO Inhibition

| Compound | Target | IC50 (μM) | Assay Type | Reference |

| This compound | Human FTO | 4.5 | PAGE-based demethylation assay | [3][6] |

Table 2: Cytotoxicity in A549 Lung Cancer Cells

| Compound | Cell Line | IC50 (μM) | Assay Type | Reference |

| This compound | A549 | Not explicitly quantified in snippets, but shown to have high antiproliferative activity. | 3D multicellular tumor spheroid assays | [3][5] |

Table 3: Induction of DNA Damage and Autophagy Markers in A549 Cells

| Marker | Treatment | Observation | Method | Reference |

| γH2AX | This compound | Obvious increase in expression | Western Blot | [5] |

| LC3-II | This compound | Increased conversion from LC3-I | Western Blot | [3] |

Experimental Protocols

FTO Demethylation Inhibition Assay (PAGE-based)

This assay assesses the ability of this compound to inhibit the demethylation of an m6A-containing single-stranded DNA (ssDNA) substrate by recombinant human FTO protein.

-

Reaction Setup: A reaction mixture is prepared containing recombinant human FTO protein, an m6A-containing ssDNA oligonucleotide substrate, and the necessary co-factors (e.g., (NH4)2Fe(SO4)2·6H2O, α-ketoglutarate, and L-ascorbic acid) in a reaction buffer (e.g., HEPES buffer, pH 7.5).

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the demethylation reaction to occur.

-

Enzyme Digestion: The reaction is stopped, and the ssDNA substrate is subsequently digested with a methylation-sensitive restriction enzyme, such as DpnII. DpnII will only cleave the DNA if the m6A site has been demethylated by FTO.

-

PAGE Analysis: The digested DNA fragments are resolved by polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Quantification: The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to the cleaved and uncleaved DNA is quantified to determine the extent of FTO inhibition. The IC50 value is calculated from the dose-response curve.

Cell Viability Assay (3D Multicellular Tumor Spheroid Assay)

This assay evaluates the anti-proliferative effect of this compound on cancer cells grown in a three-dimensional culture model, which more closely mimics the in vivo tumor microenvironment.

-

Spheroid Formation: A549 cells are seeded into ultra-low attachment plates to promote the formation of multicellular spheroids over several days.

-

Compound Treatment: Once spheroids of a desired size have formed, they are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The spheroids are incubated with the compound for a defined period (e.g., 72 hours).

-

Viability Assessment: Spheroid viability is assessed using a suitable method, such as a colorimetric assay (e.g., MTT or WST-8) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).

-

Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control to determine the percentage of viable cells. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for γH2AX and LC3-II

This technique is used to detect and quantify the protein levels of γH2AX (a marker of DNA double-strand breaks) and the conversion of LC3-I to LC3-II (a hallmark of autophagy).

-

Cell Lysis: A549 cells are treated with this compound at various concentrations for a specified time. After treatment, the cells are washed with PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for γH2AX or LC3. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software. The expression of the target proteins is normalized to the loading control.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound-Induced Cell Death

The inhibition of FTO by this compound leads to an accumulation of m6A modifications in various transcripts, which can alter their stability and translation. This disruption of the RNA epitranscriptome is proposed to trigger two key downstream events in A549 cancer cells: DNA damage and autophagy, ultimately leading to cell death.

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the mechanism of action of this compound.

Caption: Experimental workflow for this compound characterization.

Potential Downstream Signaling Pathways

While the direct downstream signaling pathways modulated by this compound have not been explicitly elucidated in the available literature, the inhibition of FTO is known to impact several key cellular signaling networks. The increase in m6A levels can affect the expression of critical components of these pathways. Further research is warranted to determine the precise impact of this compound on these pathways.

Caption: Potential signaling pathways affected by FTO inhibition.

Conclusion

This compound is a potent and specific inhibitor of the FTO protein that exerts its anti-tumor effects through the induction of DNA damage and autophagic cell death. This technical guide provides a foundational understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols. The elucidation of the precise downstream signaling pathways modulated by this compound remains an important area for future investigation and will be critical for its further development as a potential therapeutic agent. The information presented herein serves as a valuable resource for researchers aiming to explore the therapeutic potential of FTO inhibition in cancer and other diseases.

References

- 1. FTO suppresses DNA repair by inhibiting PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FTO-mediated autophagy inhibition promotes non-small cell lung cancer progression by reducing the stability of SESN2 mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FTO-mediated autophagy promotes progression of clear cell renal cell carcinoma via regulating SIK2 mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DNA damage-mediated FTO downregulation promotes CRPC progression by inhibiting FOXO3a via an m6A-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Fto-IN-10: A Technical Overview of a Novel FTO Demethylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fat mass and obesity-associated (FTO) protein, the first identified N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target in various diseases, including cancer.[1] Its role in post-transcriptionally regulating the expression of key oncogenes makes it a compelling target for small molecule inhibition. This document provides an in-depth technical guide to Fto-IN-10 , a novel and potent FTO inhibitor. This compound, also identified as compound 7 in its primary publication, is a functionalized 1,8-naphthalimide derivative that exhibits significant antitumor activity by inhibiting FTO's demethylase function and inducing downstream cytotoxic effects.[1][2] This guide will detail its mechanism of action, quantitative inhibitory and cytotoxic data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a direct inhibitor of the FTO demethylase. Computational simulations indicate that the molecule occupies the FTO structural domain II binding pocket. The binding is stabilized through a combination of hydrophobic and hydrogen bonding interactions.[1][2] By inhibiting FTO, this compound prevents the demethylation of m6A on target mRNAs, leading to downstream cellular effects. In A549 non-small cell lung cancer cells, this inhibition has been shown to induce DNA damage and trigger autophagic cell death, culminating in potent anti-proliferative activity.[1][2]

Data Presentation

The efficacy of this compound has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data from the primary literature.

Table 1: Enzymatic Inhibition Data

| Compound | Target | IC50 (µM) |

| This compound (Compound 7) | FTO | 4.5 |

Data sourced from Chao Ge, et al. ACS Med. Chem. Lett. 2023.[2]

Table 2: In Vitro Anti-proliferative Activity (IC50 in µM)

| Compound | A549 (Human Lung Carcinoma) | HCT116 (Human Colon Carcinoma) | HepG2 (Human Hepatocellular Carcinoma) | S180 (Murine Sarcoma) |

| This compound (Compound 7) | ~3.0 | > 50 | > 50 | 12.3 |

Data sourced from Chao Ge, et al. ACS Med. Chem. Lett. 2023.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used in the characterization of this compound.

FTO Demethylase Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO on a methylated substrate.

-

Principle: A specific antibody recognizes the methylated substrate. When FTO is active, it demethylates the substrate, reducing antibody binding and the subsequent signal. The signal is inversely proportional to FTO activity.[3]

-

Materials:

-

Recombinant human FTO enzyme

-

Methylated FTO substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7, 75 µM Fe(NH4)2(SO4)2, 300 µM 2-oxoglutarate, 2 mM ascorbate)[4]

-

Primary antibody specific for the methylated substrate

-

HRP-labeled secondary antibody

-

Chemiluminescent HRP substrate

-

White opaque 96-well microplates

-

-

Procedure:

-

The FTO enzyme is incubated with its methylated substrate in the presence of varying concentrations of this compound or DMSO (vehicle control) in the assay buffer. The reaction is typically carried out at room temperature.[4]

-

Following the enzymatic reaction, the primary antibody is added to the wells to bind any remaining methylated substrate.

-

The plate is then washed, and the HRP-labeled secondary antibody is added, which binds to the primary antibody.

-

After another wash step, the chemiluminescent HRP substrate is added to the wells.

-

The resulting chemiluminescence is measured immediately using a microplate reader.

-

Data is normalized to controls, and IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of this compound on the metabolic activity of cell lines, which serves as an indicator of cell viability and proliferation.

-

Principle: The tetrazolium dye MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]

-

Materials:

-

A549, HCT116, HepG2, or S180 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

-

Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

After incubation, MTT solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C, allowing formazan crystals to form.[5]

-

The solubilization solution is added to each well to dissolve the formazan crystals.

-

The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and IC50 values are determined.

-

Western Blot Analysis for DNA Damage and Autophagy Markers

This technique is used to detect key protein markers associated with the cellular response to this compound treatment.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.

-

Materials:

-

A549 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-γH2AX for DNA damage, anti-LC3B for autophagy)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

A549 cells are treated with this compound or DMSO for a designated time.

-

Cells are harvested and lysed. Protein concentration in the lysate is quantified.

-

Equal amounts of protein from each sample are loaded and separated on an SDS-PAGE gel.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies against γH2AX (a marker for DNA double-strand breaks) and LC3B (a marker for autophagosome formation).

-

After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

-

A chemiluminescent substrate is applied, and the signal is detected using an imaging system. An increase in γH2AX and the conversion of LC3-I to LC3-II are indicative of DNA damage and autophagy induction, respectively.

-

Visualizations: Pathways and Workflows

References

- 1. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Kinetic analysis of FTO (Fat mass and obesity related) reveals that it is unlikely to function as a sensor for 2-oxoglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Fto-IN-10: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Fto-IN-10, a potent inhibitor of the human fat mass and obesity-associated (FTO) protein. This compound, also identified as compound 7 in recent literature, has emerged as a significant tool for studying the physiological and pathological roles of FTO, a key N6-methyladenosine (m6A) RNA demethylase implicated in oncology and metabolic diseases.

Discovery and Rationale

This compound was developed as part of a research initiative to identify novel 1,8-naphthalimide derivatives with potential as both anticancer agents and demethylase inhibitors.[1][2] The 1,8-naphthalimide scaffold is a well-established pharmacophore known for its DNA intercalating properties and has been incorporated into various anticancer compounds.[3][4] The design strategy focused on synthesizing a series of these derivatives with various substituents to explore their structure-activity relationship against the FTO protein. This compound was identified as a lead compound from this series, demonstrating potent inhibitory activity against FTO's demethylase function.[1]

Quantitative Biological Data

The inhibitory potency of this compound and related compounds against the human FTO protein was determined through in vitro assays. The key quantitative data is summarized in the table below.

| Compound | Target | IC50 (μM) | Assay Type | Reference |

| This compound (compound 7) | Human FTO | 4.5 | In vitro demethylase activity assay | [1][5] |

| Amonafide | Human FTO | ~18.8 | In vitro demethylase activity assay | [1] |

| Mitonafide | Human FTO | ~34.8 | In vitro demethylase activity assay | [1] |

| FB23 (positive control) | Human FTO | Not explicitly stated in snippets | In vitro demethylase activity assay | [1] |

| Meclofenamic acid (MA) | Human FTO | Not explicitly stated in snippets | In vitro demethylase activity assay | [1] |

| Rhein | Human FTO | Not explicitly stated in snippets | In vitro demethylase activity assay | [1] |

Synthesis of this compound

This compound is synthesized as part of a broader series of 1,8-naphthalimide derivatives. The general synthetic scheme involves the reaction of a substituted 1,8-naphthalic anhydride with an appropriate amine. While the specific, detailed protocol for this compound is part of a larger synthetic effort described in the primary literature, a representative synthetic pathway is outlined below.

References

Introduction: FTO as a Therapeutic Target in Acute Myeloid Leukemia (AML)

An In-Depth Technical Guide to the Structure-Activity Relationship of Tricyclic Benzoic Acid Inhibitors of the FTO Demethylase

This guide provides a detailed examination of the structure-activity relationships (SAR) for a prominent class of Fat Mass and Obesity-Associated (FTO) protein inhibitors: the tricyclic benzoic acids. Developed for researchers, scientists, and drug development professionals, this document synthesizes key data on their inhibitory potency, cellular activity, and the experimental methodologies used for their evaluation.

The FTO protein, an Fe(II)- and 2-oxoglutarate-dependent demethylase, is the first identified eraser of N6-methyladenosine (m⁶A), the most prevalent internal modification in mammalian mRNA.[1][2] Dysregulation of FTO activity and the resulting aberrant m⁶A methylation patterns have been strongly implicated in the progression of various cancers, particularly acute myeloid leukemia (AML).[1][3] In certain AML subtypes, such as those with t(11q23)/MLL rearrangements or t(15;17)/PML-RARA fusions, FTO is highly expressed and functions as an oncogene.[1][4] It promotes leukemogenesis by reducing m⁶A levels in the mRNA transcripts of key genes like ASB2 and RARA, thereby regulating their expression.[1][5] This oncogenic role has established FTO as a compelling therapeutic target, spurring the development of small-molecule inhibitors. Among these, the tricyclic benzoic acid series has emerged as a promising scaffold for potent and selective FTO inhibition.[3][6]

Core Structure-Activity Relationship of Tricyclic Benzoic Acid Inhibitors

The development of this inhibitor class began with structure-based design, leading to the identification of FB23 as a highly potent, selective inhibitor of FTO's m⁶A demethylase activity.[7][8] While FB23 demonstrated excellent in vitro potency, its cellular anti-proliferative effect was moderate, prompting further SAR studies to optimize its drug-like properties.[5][9]

The core scaffold of these inhibitors is a tricyclic benzoic acid moiety. Systematic modifications to this core have revealed key structural requirements for potent FTO inhibition and cellular efficacy.

Initial Lead Compound: FB23

FB23 binds directly and selectively to the FTO active site.[7] It exhibits a potent FTO demethylase inhibitory activity with an IC₅₀ of 60 nM.[7][8] However, its ability to suppress the growth of AML cell lines was modest, with IC₅₀ values of 44.8 μM in NB4 cells and 23.6 μM in MONOMAC6 cells.[8][9] This discrepancy was attributed to poor cell permeability, as intracellular concentrations of FB23 were found to be low.[9]

SAR-Guided Optimization

Subsequent research focused on modifying the tricyclic benzoic acid scaffold to improve cellular activity. An analog, 13a , was developed that retained excellent in vitro FTO inhibitory effects comparable to FB23 but exerted a much stronger anti-proliferative effect on AML cells.[5][6] Another derivative, FB23-2 , also showed significantly improved cellular activity, inhibiting the proliferation of NB4 and MONOMAC6 cells with IC₅₀ values of 0.8 μM and 1.5 μM, respectively.[10]

A detailed SAR study on the tricyclic core revealed the following insights:

-

Substitutions on the Aromatic A Ring: Modifications at the 6-position of the benzoic acid ring (A ring) with fluoro or methoxy groups had minimal impact on inhibitory activity. In contrast, introducing a 5-nitro group on this ring significantly diminished FTO inhibitory potency.[11]

Data Presentation: Quantitative SAR Summary

The following table summarizes the inhibitory concentrations (IC₅₀) and cellular anti-proliferative activities (GI₅₀/EC₅₀) for key compounds in the tricyclic benzoic acid series.

| Compound | FTO IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (µM) | Reference(s) |

| FB23 | 60 | NB4 | 44.8 | [7][8][9] |

| MONOMAC6 | 23.6 | [8][9] | ||

| FB23-2 | 2600 | NB4 | 0.8 | [10][12] |

| MONOMAC6 | 1.5 | [10][12] | ||

| MV4-11 | 1.9 - 5.2 (range) | [9] | ||

| 13a | Similar to FB23 | AML Cells | Strong antiproliferative effect | [3][5][6] |

Experimental Protocols

The evaluation of tricyclic benzoic acid FTO inhibitors involves a series of standardized biochemical and cellular assays.

In Vitro FTO Inhibition Assay (Fluorescence-Based)

This high-throughput assay measures the ability of a compound to inhibit FTO's demethylase activity.[13][14]

-

Principle: A non-fluorescent, m⁶A-methylated RNA substrate (e.g., "m⁶A₇-Broccoli") is incubated with recombinant FTO. In the absence of an inhibitor, FTO demethylates the RNA. A fluorescent small molecule (e.g., DFHBI-1T) is then added, which preferentially binds to the demethylated RNA, producing a fluorescent signal. Inhibitors reduce the signal by preventing demethylation.[14]

-

Methodology:

-

Reactions are set up in a 96-well plate format containing assay buffer (e.g., 50 mM HEPES pH 6, 300 µM 2-oxoglutarate, 300 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 2 mM ascorbic acid).[13][14]

-

Recombinant FTO protein (e.g., 0.250 µM) and the m⁶A₇-Broccoli RNA substrate (e.g., 7.5 µM) are added.[13]

-

Inhibitors are added across a range of concentrations (e.g., 0.008 to 40 µM).[13]

-

The reaction is incubated for 2 hours at room temperature.

-

A read buffer containing the fluorescent dye is added, and after a further incubation, fluorescence is measured to determine the extent of inhibition.[14]

-

Cell Proliferation Assay

This assay determines the effect of FTO inhibitors on the growth of cancer cell lines.

-

Principle: AML cell lines (e.g., NB4, MONOMAC6) are cultured in the presence of varying concentrations of the inhibitor. Cell viability is measured after a set incubation period (e.g., 72-96 hours) using a colorimetric or fluorometric method.

-

Methodology (Example using CellTiter 96 AQueous Assay):

-

AML cells are seeded in 96-well plates.[8]

-

The cells are treated with DMSO (vehicle control) or the FTO inhibitor at various concentrations.[8]

-

Plates are incubated for 24, 48, 72, or 96 hours.[8]

-

The CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay reagent is added to each well.

-

After incubation, the absorbance is read at 490 nm. The results are used to calculate the IC₅₀ value, representing the concentration of inhibitor that causes 50% inhibition of cell growth.

-

Thermal Shift Assay (TSA)

TSA is used to confirm direct binding of an inhibitor to the FTO protein.[11]

-

Principle: The binding of a ligand (inhibitor) typically increases the thermal stability of a protein. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to unfolded proteins.

-

Methodology:

-

FTO protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the inhibitor at various concentrations.

-

The temperature is gradually increased in a real-time PCR instrument.

-

As the protein unfolds, the dye binds, and fluorescence increases.

-

The Tm is determined by plotting fluorescence versus temperature. A dose-dependent increase in Tm in the presence of the inhibitor confirms direct binding.[11]

-

Mandatory Visualizations

FTO Signaling Pathway in AML

Caption: FTO inhibition increases m⁶A on target mRNAs, altering protein expression and cell fate.

Experimental Workflow for FTO Inhibitor Evaluation

Caption: Workflow for identifying and validating novel FTO inhibitors.

Logical Flow of Structure-Activity Relationship

Caption: SAR logic from the initial lead FB23 to optimized analogs.

References

- 1. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. glpbio.com [glpbio.com]

- 13. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Fto-IN-10: A Technical Guide to its Binding with the FTO Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the small molecule inhibitor Fto-IN-10 and the Fat Mass and Obesity-Associated (FTO) protein, a key enzyme in epigenetic regulation. This document summarizes the quantitative binding data, details the experimental methodologies for assessing this interaction, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Data

This compound has been identified as a potent inhibitor of the human FTO protein's demethylase activity. The key quantitative metric for its inhibitory potential is the half-maximal inhibitory concentration (IC50).

| Compound | Target Protein | IC50 (μM) | Primary Literature Reference |

| This compound | Human FTO | 4.5 | Ge, C., et al. (2023)[1][2][3][4] |

Table 1: Quantitative Inhibitory Activity of this compound against FTO Protein. This table summarizes the reported IC50 value of this compound for the human FTO protein.

Experimental Protocols

The determination of the IC50 value of this compound was achieved through a robust in vitro enzymatic assay designed to measure the demethylase activity of the FTO protein.

In Vitro FTO Demethylase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the FTO-mediated demethylation of a specific substrate. The protocol described in the primary literature for naphthalimide derivatives, including this compound, is as follows:

Objective: To determine the concentration at which this compound inhibits 50% of the FTO enzyme's demethylase activity.

Materials:

-

Recombinant human FTO protein

-

m6A-containing RNA oligonucleotide substrate

-

This compound (or other test compounds)

-

Assay Buffer (specific composition may vary, but typically contains HEPES or Tris buffer, (NH4)2Fe(SO4)2·6H2O, 2-oxoglutarate, and L-ascorbate)

-

Detection reagents (e.g., specific antibody for methylated substrate in a chemiluminescent assay, or components for LC-MS/MS analysis)

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader or LC-MS/MS instrument

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the recombinant FTO enzyme and the m6A-methylated RNA substrate in the assay buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A positive control (a known FTO inhibitor like FB23) and a negative control (vehicle, e.g., DMSO) are also included.[2]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic reaction to proceed.

-

Detection: The extent of demethylation is quantified. This can be achieved through various methods:

-

Chemiluminescent Assay: This method utilizes an antibody that specifically recognizes the methylated substrate. A decrease in signal indicates demethylation. The assay involves adding the primary antibody, followed by a secondary HRP-labeled antibody and a chemiluminescent substrate.[5]

-

LC-MS/MS Analysis: This technique directly measures the ratio of methylated to unmethylated nucleosides after enzymatic digestion of the RNA substrate, providing a highly quantitative measure of FTO activity.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the controls. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

General Workflow for FTO Inhibition Assay

FTO Protein Signaling Pathways

The FTO protein is a crucial regulator of gene expression through its RNA demethylase activity, influencing a variety of cellular signaling pathways. This compound, by inhibiting FTO, can modulate these pathways.

Overview of FTO's Role in Signaling

FTO primarily removes the N6-methyladenosine (m6A) modification from RNA, which can alter the stability, splicing, and translation of target transcripts. This epitranscriptomic regulation has far-reaching consequences on cellular function.

References

- 1. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

The Effects of Fto-IN-10 on m6A RNA Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fto-IN-10, a potent inhibitor of the N6-methyladenosine (m6A) RNA demethylase, FTO. We will delve into the core mechanisms of m6A RNA methylation, the specific action of this compound, its downstream cellular effects, and detailed protocols for relevant experimental validation.

Introduction: The Dynamic World of m6A RNA Methylation

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA) and is a critical player in post-transcriptional gene regulation. This reversible process is dynamically controlled by a set of proteins:

-

"Writers" (Methyltransferases): A complex primarily consisting of METTL3 and METTL14 that installs the methyl group onto adenosine residues.

-

"Erasers" (Demethylases): Enzymes that remove the methyl group. The two known erasers are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). FTO was the first RNA demethylase to be discovered.

-

"Readers" (Binding Proteins): Proteins, such as those from the YTH domain family (YTHDF1/2/3), that recognize m6A-modified RNA and mediate downstream effects, including influencing mRNA stability, splicing, export, and translation.

The FTO protein, in particular, is a key regulator in this process, oxidizing m6A back to adenosine. Its activity is linked to a wide range of biological processes, from energy metabolism and adipogenesis to cancer progression and neurological function. Consequently, FTO has emerged as a significant therapeutic target.

This compound: A Potent and Specific FTO Inhibitor

This compound is a small molecule compound identified as a potent inhibitor of the human FTO protein. Its primary mechanism of action involves binding to the FTO's structural domain II, utilizing both hydrophobic and hydrogen bonding interactions to occupy the active site and prevent the demethylation of m6A.

Data Presentation: FTO Inhibitor Potency

The efficacy of FTO inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor Name | IC50 Value (μM) | Target | Notes |

| This compound | 4.5 | FTO | A potent inhibitor that induces DNA damage and autophagic cell death in A549 cells. |

| FTO-04 | 3.39 | FTO | Shows 13-fold selectivity over the related demethylase ALKBH5. |

| FTO-IN-8 (FTO-43) | 5.5 | FTO | Exhibits anti-cancer cell proliferative activity. |

| Compound 18097 | 0.64 | FTO | A potent and selective inhibitor that suppresses breast cancer cell growth. |

| FB23 | 0.06 | FTO | A highly potent and selective FTO demethylase inhibitor. |

| Bisantrene | 0.142 | FTO | Also functions as a DNA intercalating agent. |

This table summarizes data from multiple sources to provide a comparative overview of various FTO inhibitors.

Core Mechanism and Cellular Consequences of this compound

By inhibiting FTO, this compound effectively blocks the "eraser" function in the m6A cycle. This leads to a global increase in the levels of m6A methylation on cellular RNA. The altered epitranscriptome subsequently affects the fate of target mRNAs, leading to significant downstream cellular effects. One of the most prominent reported effects of this compound is the induction of autophagic cell death, particularly observed in non-small cell lung cancer A549 cells.

Visualization of this compound's Core Mechanism

Caption: this compound inhibits the FTO protein, leading to increased m6A levels and inducing autophagy.

FTO and Autophagy Signaling

Autophagy is a cellular self-degradation process that is critical for maintaining homeostasis. The role of FTO in regulating autophagy is complex and can be context-dependent. However, studies have shown that FTO inhibition can promote autophagy. This compound, for instance, has been reported to induce autophagic cell death in A549 cells. This may occur through the mTOR signaling pathway, a central regulator of cell growth and autophagy. FTO has been shown to activate the mTORC1 pathway; therefore, its inhibition would be expected to suppress mTORC1 signaling, leading to the induction of autophagy.

Caption: this compound inhibits FTO, suppressing mTORC1 and thereby inducing autophagy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of FTO inhibitors like this compound.

Protocol 1: In Vitro FTO Demethylase Inhibition Assay

Objective: To determine the IC50 value of this compound against recombinant FTO protein.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human FTO protein, a single-stranded m6A-containing RNA oligonucleotide substrate, and assay buffer (e.g., Tris-HCl, (NH4)2Fe(II)(SO4)2, L-ascorbic acid, and α-ketoglutarate).

-

Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) or DMSO (vehicle control) to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for the demethylation reaction to proceed.

-

Quenching: Stop the reaction, often by heat inactivation or addition of a chelating agent like EDTA.

-

Quantification: Measure the amount of demethylated product (adenosine) or remaining substrate (m6A). This is commonly done using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which can separate and quantify the nucleosides.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Caption: Workflow for determining the in vitro IC50 of an FTO inhibitor.

Protocol 2: Cellular m6A Quantification by Dot Blot

Objective: To measure the change in global m6A levels in total RNA from cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., A549) to ~70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 24-48 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit). Ensure high purity and integrity of the RNA.

-

RNA Quantification and Denaturation: Quantify the RNA concentration using a spectrophotometer. Prepare serial dilutions of the RNA samples. Denature the RNA by heating at 65-70°C for 5-10 minutes, then immediately chill on ice.

-

Membrane Blotting: Spot the denatured RNA dilutions onto a nylon membrane (e.g., Amersham Hybond-N+).

-

Crosslinking: UV-crosslink the RNA to the membrane to immobilize it.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m6A overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.

-

Normalization: To ensure equal RNA loading, stain the membrane with Methylene Blue.

-

Densitometry: Quantify the dot intensity using image analysis software (e.g., ImageJ) and normalize the m6A signal to the Methylene Blue staining.

Caption: Experimental workflow for cellular m6A dot blot analysis.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on a cell line.

Methodology:

-

Cell Seeding: Seed cells (e.g., A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the inhibitor concentration to determine the EC50 (half-maximal effective concentration).

Caption: Step-by-step workflow for performing a cell viability MTT assay.

Conclusion and Future Perspectives

This compound is a valuable chemical probe for studying the biological functions of the FTO demethylase. Its ability to potently inhibit FTO leads to a significant increase in cellular m6A RNA levels, triggering downstream events such as autophagic cell death. This makes this compound and similar FTO inhibitors promising candidates for therapeutic development, particularly in oncology, where FTO is often upregulated.

Future research should focus on:

-

Target Specificity: Elucidating the complete target profile of this compound to identify potential off-target effects.

-

Downstream Pathways: Using transcript-wide m6A sequencing (MeRIP-Seq) to identify the specific RNA targets whose methylation status is altered by this compound, thereby mapping the precise downstream pathways affected.

-

In Vivo Efficacy: Evaluating the pharmacokinetic properties and anti-tumor efficacy of this compound in preclinical animal models.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with other anti-cancer agents.

The continued development and characterization of FTO inhibitors like this compound will undoubtedly deepen our understanding of epitranscriptomic regulation and pave the way for novel therapeutic strategies against a range of human diseases.

Fto-IN-10 Induced DNA Damage Pathways: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific data on the compound "Fto-IN-10." This guide utilizes the well-characterized and potent FTO inhibitor, FB23-2 , as a proxy to provide an in-depth overview of the core mechanisms by which selective FTO inhibition is understood to induce DNA damage and affect associated cellular pathways. The data and methodologies presented are based on published studies of FB23-2 and are intended to be illustrative for researchers, scientists, and drug development professionals in the field.

Executive Summary

The fat mass and obesity-associated protein (FTO) is an m6A RNA demethylase that has emerged as a significant target in oncology. Inhibition of FTO has been shown to suppress proliferation and promote apoptosis in various cancer models. Recent evidence indicates that potent and selective FTO inhibitors, such as FB23-2, can also induce and enhance DNA damage, particularly in combination with genotoxic agents like radiation. This technical guide consolidates the current understanding of the DNA damage pathways modulated by FTO inhibition, with a focus on the effects of FB23-2. It provides quantitative data on the biological effects of this inhibitor, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative effects of the FTO inhibitor FB23-2 on various cell lines as reported in the scientific literature.

Table 2.1: Inhibitory and Proliferative Effects of FB23-2

| Parameter | Cell Line(s) | Value | Reference(s) |

| IC50 (FTO demethylase activity) | - | 2.6 µM | [1],[2] |

| IC50 (Cell Proliferation) | NB4 | 0.8 µM | [1] |

| MONOMAC6 | 1.5 µM | [1] | |

| Acute Myeloid Leukemia (AML) cells | 1.9-5.2 µM |

Table 2.2: Effect of FB23-2 on DNA Damage Markers

| Cell Line | Treatment | Endpoint | Result | Reference(s) |

| UM-SCC-22B, SCC1 (Head and Neck Squamous Cell Carcinoma) | 5 µM FB23-2 + 6 Gy Irradiation (4h post-IR) | % of cells with >15 γH2AX foci | Significant increase vs. irradiation alone | [3] |

| 5 µM FB23-2 + 6 Gy Irradiation (24h post-IR) | % of cells with >15 γH2AX foci | Sustained significant increase vs. irradiation alone | [3] | |

| 786-M1A, UMRC2 (Clear Cell Renal Cell Carcinoma) | FB23-2 | γH2AX foci formation | Increased | [4] |

| Glioma Stem Cells (GSCs) | FB23-2 + Radiotherapy | γH2AX expression | Sustained increase vs. radiotherapy alone | [5] |

| FB23-2 + Radiotherapy | Rad51 expression | Decreased | [5] |

Table 2.3: Effects of FB23-2 on Apoptosis and Cell Cycle

| Cell Line(s) | Treatment Duration | Assay | Observation | Reference(s) |

| NB4 | 48 hours | Annexin V / 7-AAD | Dose-dependent increase in apoptosis | [6] |

| MONOMAC6 | 72 hours | Annexin V / 7-AAD | Dose-dependent increase in apoptosis | [6] |

| MONOMAC6 | 24 hours | Propidium Iodide Staining | G1 phase cell cycle arrest | [1] |

Core Signaling Pathways and Mechanisms

Inhibition of FTO by compounds like FB23-2 impacts DNA damage response and cell fate through several interconnected pathways.

Impairment of Homologous Recombination Repair

A primary mechanism by which FTO inhibition enhances DNA damage, particularly in response to radiotherapy, is through the impairment of the homologous recombination (HR) DNA repair pathway. FTO inhibition has been shown to reduce the formation of RAD51 foci at sites of DNA double-strand breaks (DSBs).[7] RAD51 is a critical protein for strand invasion during HR. This reduction in RAD51 foci, despite an increase in γH2AX (a marker for DSBs), suggests a defective HR repair process, leading to the persistence of DNA damage and enhanced cell killing.[5][7]

Induction of Apoptosis and Cell Cycle Arrest

FTO inhibition by FB23-2 has been demonstrated to activate apoptosis and p53 pathways.[6] By increasing the m6A methylation of target mRNAs, FTO inhibitors can alter the expression of key regulators of cell survival and proliferation, such as MYC and CEBPA.[6] This disruption of oncogenic signaling cascades can lead to a G1 phase cell cycle arrest and the induction of programmed cell death, as evidenced by increased Annexin V staining.[1][6]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of FTO inhibitor-induced DNA damage and apoptosis.

Western Blot for Protein Expression Analysis

This protocol is for the detection of changes in protein levels, such as γH2AX, RAD51, or apoptosis-related proteins, following treatment with an FTO inhibitor.

Methodology:

-

Cell Lysis:

-

Treat cells with the desired concentration of FTO inhibitor (e.g., 5 µM FB23-2) for the specified duration.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-20% Tris-glycine polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-γH2AX, anti-RAD51, anti-cleaved PARP, anti-β-actin as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Immunofluorescence for γH2AX Foci Formation

This protocol is for the visualization and quantification of DNA double-strand breaks through the detection of γH2AX foci.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a multi-well plate.

-

Treat cells with the FTO inhibitor (e.g., 5 µM FB23-2) and/or ionizing radiation (e.g., 6 Gy).

-

Incubate for the desired time points (e.g., 30 min, 4h, 24h).

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST for 1 hour.

-

Incubate with anti-γH2AX primary antibody (e.g., 1:800 dilution) in blocking buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) in blocking buffer for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBST.

-

Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Acquire images using a fluorescence microscope.

-

-

Quantification:

-

Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. FTO inhibition enhances the therapeutic index of radiation therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The RNA demethylase FTO promotes glutamine metabolism in clear cell renal cell carcinoma through the regulation of SLC1A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The m6A RNA demethylase FTO promotes radioresistance and stemness maintenance of glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI Insight - FTO inhibition enhances the therapeutic index of radiation therapy in head and neck cancer [insight.jci.org]

Fto-IN-10: A Technical Guide to its Role in Autophagic Cell Death

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fto-IN-10, also identified as compound 7 in recent literature, is a novel small molecule inhibitor of the human fat mass and obesity-associated (FTO) protein.[1][2] The FTO protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target in various diseases, particularly cancer. FTO is implicated in the regulation of numerous cellular processes, including cell proliferation, differentiation, and survival. Notably, the inhibition of FTO has been shown to induce antitumor effects through various mechanisms, including the induction of autophagic cell death. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action related to autophagic cell death, supported by quantitative data, detailed experimental protocols, and visualization of the relevant signaling pathways.

This compound: Core Properties and Activity

This compound is a potent inhibitor of the FTO demethylase. Its inhibitory activity has been quantified, and it has demonstrated significant anti-proliferative effects in cancer cell lines.

Table 1: this compound Inhibitory and Anti-proliferative Activity

| Parameter | Value | Cell Line | Reference |

| FTO IC50 | 4.5 µM | - | [1] |

| A549 IC50 | ~3 µM | A549 | [2] |

Induction of Autophagic Cell Death by this compound

A key mechanism of this compound's antitumor activity is the induction of autophagic cell death.[1][2] Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. While typically a survival mechanism, excessive or sustained autophagy can lead to a form of programmed cell death known as autophagic cell death.

Experimental Evidence for this compound-Induced Autophagy

Studies in the A549 non-small cell lung cancer cell line have demonstrated that treatment with this compound leads to the characteristic hallmarks of autophagy. This includes the formation of autophagosomes and the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Note: Specific quantitative data on the percentage of autophagic cells or the fold-increase in LC3-II levels upon this compound treatment from the primary literature is not publicly available in the abstracts. Access to the full-text article is required for this level of detail.

Signaling Pathways Implicated in this compound Action

The precise signaling pathways modulated by this compound to induce autophagic cell death are a subject of ongoing research. However, based on the known roles of FTO and the common pathways regulating autophagy, a likely mechanism involves the modulation of the AMPK/mTOR signaling axis. FTO has been shown to influence the stability of mRNAs for key signaling proteins. Inhibition of FTO can, therefore, alter the expression of proteins that regulate the central energy-sensing and growth-promoting pathways.

Proposed Signaling Pathway for this compound-Induced Autophagy

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

A549 cells

-

This compound

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot for LC3 Conversion

Objective: To detect the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

-

A549 cells treated with this compound

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-LC3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat A549 cells with this compound at the desired concentration and time points.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) on a 12-15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Probe for β-actin as a loading control.

-

Quantify the band intensities to determine the LC3-II/LC3-I ratio.

3D Multicellular Tumor Spheroid Assay

Objective: To evaluate the anti-proliferative activity of this compound in a more physiologically relevant 3D cell culture model.[2]

Materials:

-

A549 cells

-

This compound

-

Ultra-low attachment 96-well plates

-

Culture medium

-

Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

-

Microscope

Procedure:

-

Seed A549 cells in ultra-low attachment 96-well plates at a density of 1 x 10³ cells/well.

-

Centrifuge the plates at low speed to facilitate cell aggregation.

-

Allow spheroids to form over 3-4 days.

-

Treat the spheroids with different concentrations of this compound.

-

Monitor spheroid growth and morphology using a microscope over several days.

-

At the end of the treatment period, assess cell viability using a 3D-compatible cell viability assay according to the manufacturer's instructions.

Experimental Workflow Visualization

Conclusion and Future Directions

This compound is a promising FTO inhibitor that demonstrates potent antitumor activity through the induction of autophagic cell death. Its ability to inhibit FTO at a low micromolar concentration and suppress cancer cell proliferation in both 2D and 3D models highlights its therapeutic potential. Further research is warranted to fully elucidate the downstream signaling pathways modulated by this compound and to evaluate its efficacy and safety in preclinical in vivo models. A deeper understanding of the interplay between FTO inhibition, RNA methylation, and the induction of autophagy will be crucial for the clinical translation of this and other FTO inhibitors.

References

Fto-IN-10 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epitranscriptomic mark N6-methyladenosine (m6A) has emerged as a critical regulator of gene expression and cellular processes, with its dysregulation implicated in the pathogenesis of various diseases, including cancer. The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, an "eraser" that removes this modification from RNA. FTO is frequently overexpressed in a variety of cancers, where it plays an oncogenic role by modulating the expression of key cancer-related genes. This has positioned FTO as a promising therapeutic target for cancer treatment. Fto-IN-10 is a small molecule inhibitor of FTO, and this guide provides an in-depth technical overview of its role and application in cancer research.

Mechanism of Action

FTO is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that catalyzes the demethylation of m6A in an oxidative manner. By removing the methyl group from adenosine residues in RNA, FTO influences mRNA stability, splicing, and translation, thereby affecting the expression of its target genes. In many cancers, elevated FTO activity leads to the demethylation and subsequent upregulation of proto-oncogenes (e.g., MYC) and the downregulation of tumor suppressors.

This compound acts as a competitive inhibitor of FTO, occupying the active site and preventing the binding of its m6A-containing RNA substrate. This inhibition leads to an increase in the global levels of m6A on RNA, which in turn modulates the expression of FTO target genes, ultimately leading to anti-tumor effects such as decreased cell proliferation, induction of apoptosis, and cell cycle arrest.

Data Presentation: In Vitro Efficacy of FTO Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other notable FTO inhibitors across various cancer cell lines. This data provides a comparative view of their potency.

Table 1: IC50 Values of this compound and Other FTO Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |

| This compound | Non-Small Cell Lung Cancer | A549 | 4.5 | [1] |

| FB23-2 | Acute Myeloid Leukemia | NB4 | 0.8 | [2][3] |

| Acute Myeloid Leukemia | MONOMAC6 | 1.5 | [2][3] | |

| Nasopharyngeal Carcinoma | CNE-2 | ~10 (at 96h, radiosensitization) | [4] | |

| CS1 (Bisantrene) | Colorectal Cancer | HCT116 | 0.29 | |

| Acute Myeloid Leukemia | Various | Low nanomolar range | [5] | |

| CS2 (Brequinar) | Acute Myeloid Leukemia | Various | Low nanomolar range | [5] |

| Meclofenamic Acid | Breast Cancer | SUM149 | ~20 (in glutamine-free media) | [5] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity and effects of FTO inhibitors like this compound.

FTO Demethylase Activity Assay (In Vitro)

This assay measures the ability of an inhibitor to block the demethylase activity of recombinant FTO protein.

Materials:

-

Recombinant human FTO protein

-

m6A-methylated RNA substrate (e.g., a synthetic oligo or in vitro transcribed RNA)

-

FTO reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl)

-

Cofactors: (NH4)2Fe(SO4)2·6H2O (e.g., 75 µM), α-ketoglutarate (α-KG, e.g., 300 µM), L-ascorbic acid (e.g., 2 mM)

-

This compound or other inhibitors

-

Detection system (e.g., chemiluminescence-based kit or LC-MS/MS)

Procedure:

-

Prepare a reaction mixture containing the FTO reaction buffer, cofactors, and the m6A-methylated RNA substrate.

-

Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the reaction by adding the recombinant FTO protein.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction (e.g., by adding EDTA or by heat inactivation).

-

Quantify the remaining m6A levels. This can be done using various methods:

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context[2][8][9]. Ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

-

Cancer cell line of interest

-

This compound or other inhibitors

-

Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

Equipment for heating (e.g., PCR thermocycler), cell lysis (e.g., sonicator or freeze-thaw cycles), and protein quantification (e.g., Western blot apparatus)

-

Anti-FTO antibody

Procedure:

-

Culture the cancer cells to a suitable confluency.

-

Treat the cells with this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling to room temperature.

-

Lyse the cells (e.g., by three freeze-thaw cycles or sonication).

-

Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed.

-

Collect the supernatant and determine the amount of soluble FTO protein by Western blot using an anti-FTO antibody.

-

Plot the amount of soluble FTO against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq)

MeRIP-seq is a transcriptome-wide method to map m6A modifications and assess the global impact of FTO inhibition on the m6A landscape[10][11][12].

Materials:

-

Cancer cells treated with this compound or vehicle

-

RNA extraction kit

-

mRNA purification kit (optional, but recommended)

-

RNA fragmentation buffer

-

Anti-m6A antibody

-

Protein A/G magnetic beads

-

IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 750 mM NaCl, 0.5% Igepal CA-630)

-

Elution buffer

-

RNA sequencing library preparation kit

Procedure:

-

Treat cells with this compound or vehicle.

-

Extract total RNA and purify mRNA.

-

Fragment the mRNA to an appropriate size (e.g., ~100 nucleotides).

-

Set aside a small portion of the fragmented RNA as the "input" control.

-

Incubate the remaining fragmented RNA with an anti-m6A antibody to form RNA-antibody complexes.

-

Immunoprecipitate the complexes using Protein A/G magnetic beads.

-

Wash the beads to remove non-specifically bound RNA.

-

Elute the m6A-containing RNA fragments from the beads.

-

Purify the eluted RNA.

-

Prepare sequencing libraries from both the immunoprecipitated (IP) and input RNA samples.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify m6A peaks and differential methylation between the treated and control groups.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism[3][8][13][14].

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line of interest

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

Measure the tumor volume (e.g., using the formula: Volume = 0.5 × length × width²) and body weight of the mice regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67, or Western blot for FTO target proteins).

-

Plot the tumor growth curves and compare the final tumor weights between the groups to assess the in vivo efficacy of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways affected by FTO and the workflows of the experimental protocols described above.

Caption: FTO Signaling Pathway in Cancer.

References

- 1. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 11. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MeRIP-Seq/m6A-seq [illumina.com]

- 13. researchgate.net [researchgate.net]

- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

FTO-IN-10 and Obesity Studies: A Technical Guide to a Promising Therapeutic Target

Introduction

The fat mass and obesity-associated (FTO) protein is a key enzyme in the regulation of metabolism and has emerged as a promising therapeutic target for obesity and related metabolic disorders. While this guide was prompted by an inquiry into a specific compound, "Fto-IN-10," a thorough review of publicly available scientific literature and databases did not yield information on a molecule with this designation. Therefore, this technical guide will provide a comprehensive overview of the FTO protein as a drug target for obesity, focusing on the classes of inhibitors that have been developed and the experimental approaches used to validate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively working in the field of metabolic diseases.

The FTO protein is an Fe(II) and α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase, with a primary role in removing N6-methyladenosine (m6A) modifications from RNA.[1][2] This post-transcriptional modification is critical in regulating mRNA stability, splicing, and translation, thereby influencing a wide range of biological processes, including adipogenesis, energy homeostasis, and appetite.[3][4] Genome-wide association studies (GWAS) have consistently linked single nucleotide polymorphisms (SNPs) within the FTO gene to an increased risk of obesity and a higher body mass index (BMI) in human populations.[5][6] Preclinical studies in animal models have further solidified the role of FTO in weight regulation; mice with increased FTO expression exhibit hyperphagia and obesity, while those with reduced FTO activity are protected from diet-induced obesity.[7][8]

The compelling genetic and preclinical evidence has spurred the development of small molecule inhibitors targeting the FTO enzyme as a potential therapeutic strategy for weight management.[1][4] This guide will delve into the signaling pathways governed by FTO, present quantitative data on representative inhibitors, detail common experimental protocols for their evaluation, and provide visualizations to clarify these complex processes.

FTO Signaling Pathways in Obesity

The primary mechanism through which FTO influences obesity is its role as an m6A RNA demethylase. By removing methyl groups from mRNA, FTO alters the transcriptome and subsequent protein expression of key metabolic regulators. Inhibition of FTO is expected to increase global m6A levels, leading to changes in the stability and translation of target mRNAs, ultimately affecting cellular processes that contribute to obesity.

One of the key pathways influenced by FTO is adipogenesis, the process of fat cell formation. FTO-mediated demethylation of specific transcripts is crucial for proper adipocyte differentiation.[2] Furthermore, FTO activity in the hypothalamus is linked to the regulation of appetite and energy expenditure.[3] For instance, inhibition of hypothalamic FTO has been shown to activate signaling pathways that reduce food intake and body weight.[3]

Below is a diagram illustrating the central role of FTO in regulating gene expression and its downstream effects on metabolic processes.

Quantitative Data on FTO Inhibitors

A number of small molecule inhibitors of FTO have been identified through various drug discovery efforts. These compounds vary in their chemical scaffolds, potency, and selectivity. The table below summarizes key quantitative data for some of the most well-characterized FTO inhibitors.

| Compound Name | Chemical Class | IC50 (FTO) | In Vitro Activity | In Vivo Model & Efficacy | Reference |

| Rhein | Anthraquinone | ~3 µM | Reduces adipogenesis in 3T3-L1 cells | Diet-induced obese (DIO) mice: Reduced body weight and improved glucose tolerance | [9] |

| Meclofenamic Acid (MA) | Fenamate NSAID | ~2.6 µM | - | - | [4] |

| FB23 | MA derivative | ~2.6 µM | - | DIO mice: Ameliorated metabolic disturbances and cognitive decline | [4] |

| Entacapone | COMT inhibitor | Potent FTO inhibitor | Reduces gluconeogenesis and adipogenesis in hepatocytes | DIO mice: Lowered fasting blood glucose and decreased body weight | [9] |

| IOX3 | HIF prolyl hydroxylase inhibitor | - | Decreased FTO protein expression in C2C12 cells | Mice: Did not significantly affect body weight at 60 mg/kg | [10] |

| CHTB | Chroman derivative | - | Inhibits FTO | - | [2] |